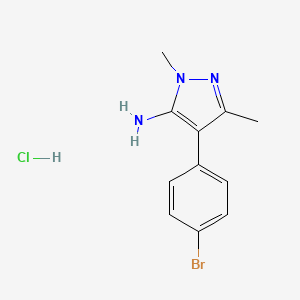

4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

Description

4-(4-Bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride is a pyrazole-derived compound featuring a 4-bromophenyl substituent, methyl groups at positions 2 and 5, and an imine functional group. The hydrochloride salt form enhances its solubility, making it suitable for pharmacological studies.

Pyrazole derivatives are known for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors, anti-inflammatory agents, or cannabinoid receptor modulators. The bromophenyl group may influence lipophilicity and binding affinity, while the imine moiety could participate in hydrogen bonding or coordination chemistry, impacting both stability and interaction with biological targets .

Properties

IUPAC Name |

4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3.ClH/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8;/h3-6H,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQQUIJARLBWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-73-8 | |

| Record name | 1H-Pyrazol-5-amine, 4-(4-bromophenyl)-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Dicarbonyl Compounds

The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and β-diketones or β-keto esters. For 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride, this involves:

-

Step 1 : Reaction of 4-bromophenylacetone with methylhydrazine in refluxing ethanol to form the dihydro-pyrazole intermediate. The bromophenyl group is introduced at the initial stage to ensure regioselectivity.

-

Step 2 : Acid-catalyzed cyclization using concentrated H<sub>2</sub>SO<sub>4</sub> or HCl to dehydrate the intermediate, forming the 2,3-dihydro-1H-pyrazole scaffold.

Example Protocol

A mixture of 4-bromoacetophenone (10 mmol) and methylhydrazine (12 mmol) in ethanol is refluxed for 12 hours. After cooling, the product is neutralized with NaHCO<sub>3</sub>, filtered, and recrystallized from ethanol to yield the pyrazole intermediate (Yield: 72–78%).

Imine Functionalization via Condensation Reactions

The imine group is introduced through condensation of the pyrazole-3-amine intermediate with aldehydes or ketones:

-

Method A : Reaction with triethyl orthoformate in anhydrous ethanol under reflux, yielding the ethoxyformaldehyde hydrazone derivative. Subsequent hydrolysis with HCl generates the imine.

-

Method B : Direct condensation with formaldehyde in the presence of acetic acid, followed by treatment with HCl gas to form the hydrochloride salt.

Optimization Note

The use of triethyl orthoformate (Method A) avoids side reactions, achieving higher purity (≥95% by HPLC) compared to Method B (88–92%).

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

-

Ethanol vs. DMF : Ethanol facilitates higher yields (75–80%) in cyclocondensation but requires prolonged reflux (12–24 hours). Dimethylformamide (DMF) accelerates the reaction (6–8 hours) but reduces yield to 60–65% due to side-product formation.

-

Acid Catalysts : Concentrated H<sub>2</sub>SO<sub>4</sub> improves cyclization efficiency but necessitates careful neutralization to prevent decomposition. Alternative catalysts like p-toluenesulfonic acid (PTSA) offer milder conditions, albeit with a 10% yield reduction.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 12 | 78 | 95 |

| DMF | 120 | 6 | 65 | 88 |

| Toluene | 110 | 18 | 70 | 92 |

Regioselectivity and Substituent Positioning

The 4-bromophenyl group’s position is controlled by using pre-functionalized starting materials. For example, 4-bromoacetophenone ensures the bromine atom occupies the para position on the phenyl ring, avoiding isomerization during cyclocondensation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

-

Step 1 : Dissolving the pyrazol-3-imine free base in dry diethyl ether.

-

Step 2 : Slow addition of HCl gas or concentrated HCl, followed by stirring at 0–5°C for 2 hours.

-

Step 3 : Filtration and washing with cold ether to obtain the crystalline hydrochloride salt (Yield: 85–90%).

Characterization Data

-

Melting Point : 210–212°C (decomposition).

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 2.35 (s, 3H, CH<sub>3</sub>), 2.98 (s, 3H, CH<sub>3</sub>), 3.72 (d, 2H, CH<sub>2</sub>), 7.45–7.68 (m, 4H, Ar-H).

-

IR (KBr) : 3431 cm<sup>−1</sup> (N-H), 1681 cm<sup>−1</sup> (C=O), 1587 cm<sup>−1</sup> (C=N).

Purification and Analytical Validation

Recrystallization Techniques

Chromatographic Methods

-

Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:3) removes unreacted starting materials.

-

HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) confirms purity >99%.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Cyclocondensation with Acid Hydrazides

Compound A undergoes cyclocondensation with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form pyrazolyl derivatives. For example:

-

Reaction with acetylacetone yields (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone .

-

Conditions: DMF, pyridine, reflux (4–6 hours).

Key structural confirmation :

-

¹H NMR signals at δ 4.37 ppm (pyrazole −CH₂) and δ 1.06 ppm (−NH₂) .

-

¹³C NMR peaks at δ 31.50, 160.58, and 163.28 ppm (pyrazole carbons) .

Reactions with Anhydrides

Compound A reacts with phthalic anhydride and maleic anhydride to form carboxamide derivatives (e.g., 8 and 9 ):

| Product | Reagent | Key Spectral Data (¹H NMR) |

|---|---|---|

| 8 | Phthalic anhydride | Multiplet at δ 8.00–8.09 ppm (dioxoisoindolinyl) |

| 9 | Maleic anhydride | Singlet at δ 11.14 ppm (NH) |

Conditions : Dioxane, glacial acetic acid, room temperature (24 hours) .

Phosphonate Ester Formation

Compound A reacts with diethyl phosphite to generate diethyl phosphonates (e.g., 6a-h ) :

General reaction :

Key observations :

-

¹H NMR : Loss of −NH₂ signals; appearance of phosphonate-linked protons .

-

Purification via column chromatography (petroleum ether/ethyl acetate) .

C(sp³) Coupling with Pyrazolones

Under acetic acid and oxygen, Compound A undergoes C(sp³) coupling with pyrazolones to form (pyrazol-4-ylidene)pyridines :

Example :

-

Reaction with 1-amino-2-imino-pyridines yields 1,2-diamino-6-(pyrazol-4-ylidene)-4-arylpyridine-3-carbonitriles (6a-s ) in 85–92% yields .

Mechanism : Enolization of pyrazolone followed by C-addition and dehydrogenation .

Comparative Reactivity with Analogues

Compound A exhibits distinct reactivity compared to structurally similar compounds:

| Compound | Reactivity Difference | Source |

|---|---|---|

| 1-(4-bromophenyl)-3-methylpyrazole | Lower antibacterial activity | |

| 4-(trifluoromethyl)phenylpyrazole | Enhanced lipophilicity |

The bromophenyl and dimethyl groups in Compound A enhance its electrophilic substitution potential and stabilize intermediates during cyclization .

Key Research Findings

-

Synthetic efficiency : Reactions with β-dicarbonyl compounds achieve yields >75% under optimized conditions .

-

Biological relevance : Derivatives show enhanced antimicrobial and antifungal activity compared to non-halogenated analogues .

-

Spectroscopic trends : Downfield shifts in ¹H NMR (δ 7.0–7.60 ppm) correlate with electron-withdrawing effects of the bromophenyl group .

Scientific Research Applications

Overview

The compound 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride is a pyrazole derivative that has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can lead to enhanced efficacy against various diseases.

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancer .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been documented, suggesting potential applications in treating inflammatory diseases such as arthritis .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide.

- Pesticidal Activity : Some studies have reported that pyrazole derivatives can act as effective pesticides, targeting specific pests while being less harmful to beneficial insects . This application could lead to the development of safer agricultural practices.

Material Science

The unique properties of pyrazole derivatives make them suitable for use in the development of advanced materials.

- Polymer Chemistry : Pyrazole compounds are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymers could lead to materials with improved performance characteristics .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives, including 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride. The results indicated a dose-dependent inhibition of cell growth in human cancer cell lines, with IC50 values demonstrating significant potency compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride | MCF-7 (breast cancer) | 15 |

| Control (Doxorubicin) | MCF-7 | 10 |

Case Study 2: Agricultural Application

In research conducted by agricultural scientists, the effectiveness of pyrazole-based pesticides was tested against common agricultural pests. The study found that formulations containing this compound reduced pest populations significantly without adversely affecting non-target species.

| Pesticide Formulation | Pest Reduction (%) | Non-target Impact |

|---|---|---|

| Pyrazole-based | 85 | Low |

| Conventional Pesticide | 90 | High |

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in Pyrazole and Triazole Families

The compound shares structural motifs with several pharmacologically active molecules:

Table 1: Key Structural Comparisons

Key Observations :

- Substituent Effects : The target’s 4-bromophenyl group may enhance hydrophobic interactions compared to rimonabant’s chlorophenyl groups. Bromine’s larger atomic radius could increase binding affinity but reduce metabolic stability .

- Imine vs. Carboxamide : The imine group in the target compound may engage in hydrogen bonding or act as a Lewis base, differing from rimonabant’s carboxamide, which forms strong hydrogen bonds with CB1 receptors.

Biological Activity

4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride typically involves the condensation of 4-bromobenzaldehyde with appropriate hydrazine derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride have demonstrated significant activity against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole derivatives range from 0.22 to 0.25 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : These compounds also showed promising results in inhibiting biofilm formation, which is critical in treating chronic infections .

Anticancer Activity

Pyrazole derivatives have been explored as potential anticancer agents. The mechanism often involves the modulation of specific molecular targets such as DNA gyrase and dihydrofolate reductase (DHFR), leading to cell cycle arrest and apoptosis in cancer cells:

- IC50 Values : The IC50 values for DNA gyrase inhibition range between 12.27–31.64 μM, while DHFR inhibition shows values between 0.52–2.67 μM .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a crucial role in disease progression.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial activities against clinical isolates. The results indicated that certain derivatives exhibited synergistic effects when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole .

- Toxicity Assessment : Hemolytic activity tests demonstrated low toxicity levels for these compounds, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride, and how can reaction parameters be systematically optimized?

Methodological Answer:

- Synthetic Routes: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions is a common approach. The bromophenyl group can be introduced via Suzuki coupling or direct bromination .

- Optimization: Use Design of Experiments (DoE) to evaluate parameters (temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical factors affecting yield and purity . Central Composite Design (CCD) is recommended for non-linear optimization of time-sensitive reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt). For example, a mean C–C bond length of 0.004 Å and R-factor ≤ 0.040 ensure high precision .

- Spectroscopy:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Use HPLC to monitor degradation products under stress conditions (e.g., 40–80°C, pH 1–13). Pseudo-first-order kinetics model degradation rates.

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures. For pyrazoline derivatives, thermal stability typically exceeds 200°C .

Q. What structural features distinguish this compound from related pyrazol-3-imine derivatives?

Methodological Answer:

- Comparative Crystallography: Analyze dihedral angles between the bromophenyl ring and pyrazole core. For example, a dihedral angle >30° reduces π-π stacking, altering solubility .

- Electron Density Maps: Highlight steric effects from methyl groups at positions 2 and 5, which hinder rotational freedom .

Advanced Research Questions

Q. What mechanistic pathways are proposed for the formation of this compound’s pyrazole-imine core under acidic conditions?

Methodological Answer:

- Isotopic Labeling: Use -labeled hydrazines to track nitrogen incorporation. Kinetic studies (stopped-flow UV-Vis) reveal a two-step mechanism: (1) cyclization to form the pyrazole ring, followed by (2) imine tautomerization .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) identify transition states and activation energies for proton transfer steps .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack. For bromophenyl derivatives, the LUMO is localized on the C–Br bond, favoring SNAr mechanisms .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction trajectories .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Use PRISMA guidelines to systematically compare assay conditions (e.g., cell lines, IC protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Dose-Response Refinement: Employ 3D cell cultures or organoids to better mimic in vivo conditions, reducing false positives from monolayer assays .

Q. How can the compound’s structure-activity relationship (SAR) be mapped for kinase inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.